![molecular formula C8H14N2O B15273326 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1-azaspiro[45]dec-1-en-2-amine is a chemical compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of appropriate amines with cyclic ethers under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ether in the presence of a catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein tyrosine phosphatases, which play a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, 7,9-dimethyl-
- This compound, 6-ethyl-
- 1-Oxa-3-azaspiro[4.5]dec-2-ene, 2-phenyl-
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C8H14N2O/c9-7-10-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H2,9,10) |
InChI Key |
TVRKGAILEACUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


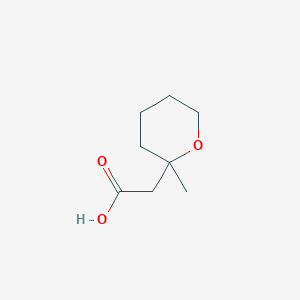
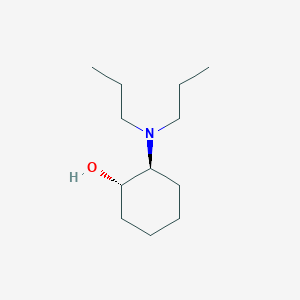
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
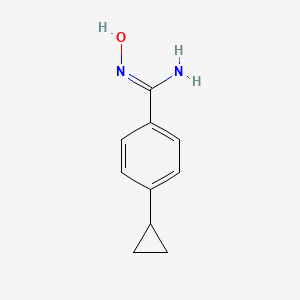
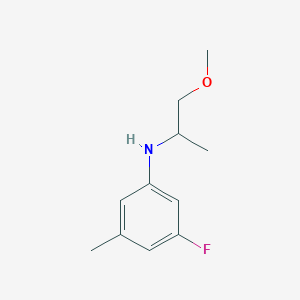
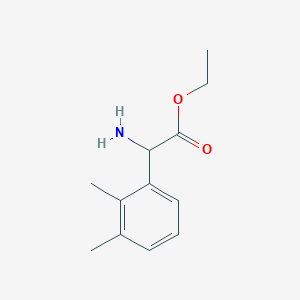
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)

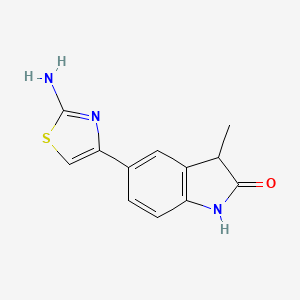
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)

